Patent-Exclusive Scaffold Coverage vs. 6-Aryl and Furo Analogs: Composition-of-Matter Claim Scope
The target compound is specifically enumerated in claim 1 of WO2004006836A2 as '1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-amine' [1]. In contrast, the most potent 6-aryl derivative (compound 4a, Stearns et al., 2004) exhibits α2δ binding affinity in the ~40 nM IC50 range but belongs to a separate structural subclass with distinct Markush coverage [2]. The furo analog (CAS 112843-02-4, Sigma-Aldrich T321893) is not covered by this patent family. The 6-amino compound is uniquely positioned at the intersection of the pyrrolo[3,4-d]pyridazine core scaffold and the N-amino substituent class for VGCC-targeted intellectual property.
| Evidence Dimension | Patent composition-of-matter claim scope |
|---|---|
| Target Compound Data | Explicitly claimed in WO2004006836A2, claim 1; family includes US 7,465,730 and CA 2,492,022 |
| Comparator Or Baseline | 6-aryl derivatives (e.g., compound 4a): claimed under Markush but with aryl substituent limitations at position 6; Furo analog (CAS 112843-02-4): not claimed in WO2004006836A2 |
| Quantified Difference | Binary: specific compound-level protection vs. broad Markush only (6-aryl) or no coverage (furo analog) |
| Conditions | Patent filing date Jul 8, 2003; priority date Jul 11, 2002 |
Why This Matters
For any organization developing VGCC α2δ ligands or neurological therapeutics, the target compound's explicit composition-of-matter patent protection provides a defined IP landscape that is absent or less certain for 6-aryl comparator scaffolds.
- [1] WO2004006836A2. Claim 1: 1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-amine. Treatment of neuropathic pain with 6H-pyrrolo[3,4-d]pyridazine compounds. Filed Jul 8, 2003. View Source
- [2] Stearns BA et al. Bioorg Med Chem Lett. 2004;14(5):1295-1298. Compound 4a: α2δ IC50 ~40 nM. doi:10.1016/j.bmcl.2003.12.036. BindingDB entry: BDBM50140659. View Source
